molecular formula C24H24N2O4 B11640590 N,N'-bis(4-methoxybenzyl)benzene-1,4-dicarboxamide

N,N'-bis(4-methoxybenzyl)benzene-1,4-dicarboxamide

Cat. No.: B11640590
M. Wt: 404.5 g/mol
InChI Key: ODVSODJMFUYFGF-UHFFFAOYSA-N
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Description

N1,N4-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with two carboxamide groups, each bonded to a 4-methoxyphenylmethyl group. Its molecular formula is C24H24N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxamide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of benzene-1,4-diamine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N4-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N4-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methoxyphenyl)benzene-1,4-dicarboxamide
  • N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-N,4-N-bis[(4-methoxyphenyl)methyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H24N2O4/c1-29-21-11-3-17(4-12-21)15-25-23(27)19-7-9-20(10-8-19)24(28)26-16-18-5-13-22(30-2)14-6-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

ODVSODJMFUYFGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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